4-{[(4-Methylphenyl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
4-[(4-methylanilino)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIBOXWAREKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596162 | |
| Record name | 4-[(4-Methylanilino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901889-84-7 | |
| Record name | 4-[(4-Methylanilino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid typically involves the reaction of 4-methylbenzenamine with 4-formylbenzoic acid. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of 4-methylbenzenamine attacks the carbonyl carbon of 4-formylbenzoic acid, followed by a condensation reaction to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylphenyl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and are carried out under controlled temperature conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-{[(4-Methylphenyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[(4-Methylphenyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
(a) 4-Aminobenzoic Acid Derivatives
- 4-Aminobenzoic Acid (PABA): Lacks the 4-methylphenyl and methylene groups. PABA is a vitamin B precursor with UV-absorbing properties. The absence of the lipophilic 4-methylphenyl group in PABA reduces membrane permeability compared to the target compound .
(b) Positional Isomers
- 2-(4-Methylphenyl)benzoic Acid (): The 4-methylphenyl group is at the ortho position. This steric hindrance near the carboxylic acid reduces solubility (e.g., in water) compared to the para-substituted target compound .
- 4-Fluoro-3-methylbenzoic Acid (): Substitution with fluorine (electron-withdrawing) and methyl (electron-donating) groups alters acidity. The fluorine increases the carboxylic acid’s pKa slightly compared to the target compound, while the methyl group enhances lipophilicity .
(c) Functional Group Variants
- 4-(Methoxymethyl)benzoic Acid (): Replaces the amino group with methoxymethyl. The ether group reduces hydrogen-bonding capacity, decreasing solubility in polar solvents compared to the target compound .
- Ethyl 4-{[(Methylphenylamino)methylene]amino}benzoate (): The ester group (instead of carboxylic acid) increases lipophilicity and may slow metabolic clearance. This derivative is less polar and more suitable for passive diffusion across biological membranes .
Physicochemical Properties
| Compound | Substituent(s) | Melting Point (°C) | Solubility (Polarity) | Key Functional Groups |
|---|---|---|---|---|
| 4-{[(4-Methylphenyl)amino]methyl}benzoic acid | [(4-Methylphenyl)amino]methyl | Not reported | Moderate (amphiphilic) | Carboxylic acid, secondary amine |
| 2-(4-Methylphenyl)benzoic acid | 4-Methylphenyl (ortho) | Not reported | Low (hydrophobic) | Carboxylic acid |
| 4-Fluoro-3-methylbenzoic acid | 3-CH₃, 4-F | Not reported | Moderate | Carboxylic acid, fluorine |
| 4-(Methoxymethyl)benzoic acid | CH₂OCH₃ | Not reported | Low (hydrophobic) | Carboxylic acid, ether |
| 4-Aminobenzoic acid | NH₂ | 188–189 | High (polar) | Carboxylic acid, amine |
Analogous compounds in (e.g., triazine derivatives) show melting points of 180–182°C, suggesting similar thermal stability for aromatic benzoic acid derivatives .
Biological Activity
4-{[(4-Methylphenyl)amino]methyl}benzoic acid, also known as 4-aminomethylbenzoic acid (PAMBA), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of PAMBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.29 g/mol. The structure features a benzoic acid moiety with an amino group that enhances its solubility and reactivity in biological systems.
Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.29 g/mol |
| Functional Groups | Amino, Carboxylic Acid |
PAMBA exhibits several biological activities primarily related to its interaction with cellular pathways. One significant mechanism is its ability to inhibit the Wnt signaling pathway by targeting β-catenin, a crucial protein involved in cell proliferation and differentiation. The compound promotes the ubiquitination and proteasomal degradation of β-catenin, leading to reduced cancer cell proliferation.
Therapeutic Applications
Case Study 1: Inhibition of Wnt Signaling
A study demonstrated that PAMBA effectively inhibits Wnt signaling in colorectal cancer cells by promoting the degradation of β-catenin. This was shown through in vitro assays where treated cells exhibited reduced proliferation rates compared to untreated controls.
Case Study 2: Antimicrobial Screening
In another investigation, PAMBA was screened for antimicrobial activity against various bacterial strains, including E. coli and S. aureus. The results indicated moderate activity, warranting further exploration into its potential as an antimicrobial agent .
Comparative Studies
Research comparing PAMBA with structurally similar compounds revealed distinct biological activities attributed to the unique structural features of PAMBA. For instance, modifications in the amino or carboxylic groups significantly altered its interaction with cellular targets and overall potency.
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
